Dibenzofuran-3,7-diamine
Overview
Description
“Dibenzofuran-3,7-diamine” is a derivative of dibenzofuran . Dibenzofuran is an aromatic compound that has two benzene rings fused to a central furan ring . All the numbered carbon atoms have a hydrogen atom bonded to each of them .
Synthesis Analysis
The synthesis of dibenzofurans has been described in the literature since 2008 . The process starts with synthesizing dibenzofurans by creating the C–O bond of the furan ring . In the following section, the formation of dibenzofurans by cyclizing diarylether derivatives is evoked . A series of oligomer HTMs (mDBF, bDBF, and tDBF) based on p-methoxyaniline-substituted dibenzofurans were designed and synthesized to systematically investigate the effect of a π-conjugated system on the various properties of HTMs and the corresponding device efficiency .
Molecular Structure Analysis
Dibenzofuran has a molecular formula of C12H8O . Its structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Dibenzofuran is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of DBF as a heat transfer agent . It undergoes electrophilic reactions, such as halogenation and Friedel-Crafts reactions .
Physical and Chemical Properties Analysis
Dibenzofuran is a volatile white solid that is soluble in nonpolar organic solvents . It is thermally robust with a convenient liquid range . These properties, together with its low toxicity, are exploited by the use of DBF as a heat transfer agent .
Scientific Research Applications
Organic Electronics and Photonics
A Dibenzofuran-based Host Material for Blue Electrophosphorescence : Dibenzofuran has been converted into a vacuum-sublimable, electron-transporting host material by substituting with diphenylphosphine oxide moieties. This modification enhances electron-transport properties without lowering the triplet energy, crucial for blue-green electrophosphorescent materials. It achieved a maximum external quantum efficiency of 10.1% and luminance power efficiency of 25.9 lm/W when used as the host for an electrophosphorescent molecule, showcasing its potential in organic light-emitting diodes (OLEDs) (Vecchi et al., 2006).
Synthetic Chemistry
Visible-Light-Promoted Synthesis of Dibenzofuran Derivatives : An efficient and eco-friendly method for synthesizing dibenzofuran derivatives involves intramolecular C-O bond formation, highlighting the compound's relevance in creating pharmaceuticals and electronic materials. This process is promoted by an organic photosensitizer under visible light, demonstrating a sustainable approach to synthesizing these versatile compounds (Cho et al., 2017).
Environmental Science
Calculation of 2,3,7,8-TCDD Equivalent Concentrations : This research focuses on estimating the hazards associated with human exposure to complex mixtures of dibenzodioxins, dibenzofurans, and related compounds. It proposes calculating the "2,3,7,8-TCDD equivalent" concentration of a mixture to predict its biological potency relative to 2,3,7,8-TCDD, the most toxic dioxin. This approach integrates toxicological data and analytical results for risk assessment, highlighting the environmental impact of such compounds (Eadon et al., 1986).
Future Directions
Recent advances in the synthesis of dibenzofurans have been reported . The development of new chiral sources with high chiral differentiating properties continues to be an important research area . The use of dibenzofuran-based hole transport materials for flexible perovskite solar cells has also been explored .
Properties
IUPAC Name |
dibenzofuran-3,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSBWCNELOEITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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